N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide
Description
The compound N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide is a structurally complex molecule featuring a 1,3-oxazinan-2-ylmethyl scaffold substituted with a 4-methoxy-3-methylbenzenesulfonyl group and an ethanediamide linker connected to a pyridin-4-ylmethyl moiety. The sulfonyl group contributes to electron-withdrawing effects, while the pyridine ring may facilitate hydrogen bonding or π-π interactions.
Properties
IUPAC Name |
N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6S/c1-15-12-17(4-5-18(15)30-2)32(28,29)25-10-3-11-31-19(25)14-24-21(27)20(26)23-13-16-6-8-22-9-7-16/h4-9,12,19H,3,10-11,13-14H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINSSMMUCLKTSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide (CAS Number: 872986-24-8) is a complex organic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound’s biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 462.5 g/mol. Its structure features an oxazinan ring, methoxy groups, and a sulfonyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 872986-24-8 |
| Molecular Formula | C21H26N4O6S |
| Molecular Weight | 462.5 g/mol |
| Structural Features | Oxazinan ring, sulfonyl group |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . In preclinical studies, it has been shown to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against human cancer cell lines including A2780 (ovarian carcinoma) and MCF-7 (breast cancer).
- Mechanism of Action : The compound appears to modulate specific cellular pathways by interacting with molecular targets such as tubulin, leading to cell cycle arrest at the G2/M phase and inhibiting tubulin polymerization.
A study reported that compounds similar in structure exhibited IC50 values ranging from 4.47 to 52.8 μM against these cell lines, indicating moderate to high potency in inhibiting cancer cell growth .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties . It has been tested against various bacterial strains and shown effectiveness in inhibiting microbial growth. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Study on Tubulin Inhibition
A significant study focused on the compound's ability to inhibit tubulin polymerization. This study involved:
- Molecular Docking : Docking studies were conducted to visualize how the compound interacts with tubulin at the colchicine-binding site.
- Results : The findings suggested that the compound could potentially serve as a lead for developing new antimitotic agents due to its ability to bind effectively to tubulin .
Comparative Analysis with Similar Compounds
Comparative studies have also been conducted with other oxazinan derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Contains trimethoxy phenyl | Moderate anticancer activity |
| Compound B | Incorporates a fluoro group | Varying reactivity patterns |
These comparisons help elucidate how structural variations influence biological activity, providing insights into potential modifications for enhanced efficacy .
Comparison with Similar Compounds
Structural Analogs
N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-[2-(4-methoxyphenyl)ethyl]ethanediamide
This compound () shares the 1,3-oxazinan-2-ylmethyl core and ethanediamide backbone but differs in substituents:
- Sulfonyl Group : A 4-fluorophenylsulfonyl group replaces the 4-methoxy-3-methylbenzenesulfonyl group. Fluorine’s electronegativity may enhance metabolic stability and binding affinity compared to the methoxy-methyl combination, which could improve solubility due to the methoxy group’s polarity .
- Side Chain : A 2-(4-methoxyphenyl)ethyl group substitutes the pyridin-4-ylmethyl moiety. The ethyl linker and methoxyphenyl group may reduce steric hindrance but lack the pyridine’s aromatic nitrogen, which could diminish target-specific interactions .
Table 1: Key Structural and Physicochemical Comparisons
Ionic Liquids with Sulfonyl Groups ()

Compounds like 1-(diphenylphosphoryl)-propyl-3-propyl-imidazolium bis(trifluoromethylsulfonyl)imide (TSIL1) feature sulfonyl groups but belong to the ionic liquid class. These are structurally distinct due to their imidazolium/ammonium cations and bis(trifluoromethylsulfonyl)imide anions. While sulfonyl groups are common, their role here is charge delocalization and thermal stability rather than receptor binding .
Research Findings and Implications
- Solubility and Bioavailability : The pyridin-4-ylmethyl group in the target compound may improve aqueous solubility and membrane permeability relative to the analog’s hydrophobic 2-(4-methoxyphenyl)ethyl chain .
- Synthetic Challenges : The methoxy-methyl substitution in the target compound introduces steric bulk, which could complicate synthesis compared to the smaller fluorine substituent in the analog .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
